molecular formula C12H15NO3 B1281565 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid CAS No. 67544-71-2

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No. B1281565
CAS RN: 67544-71-2
M. Wt: 221.25 g/mol
InChI Key: BGWOJKDTFULIKJ-UHFFFAOYSA-N
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Description

The compound 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a derivative of tetrahydronaphthalene, which is a saturated version of naphthalene with two additional hydrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) was synthesized from naphthalene-2,3-diol through a multi-step process involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation, with an overall yield of 44% . Although the exact synthesis of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid would consist of a tetrahydronaphthalene core with an amino group at the second position, a methoxy group at the eighth position, and a carboxylic acid group also at the second position. This structure is likely to exhibit certain stereochemical properties due to the presence of the tetrahydronaphthalene ring system.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid are not provided, related compounds have been shown to undergo various chemical transformations. For example, cyclopenta[a]naphthalene derivatives have been synthesized and modified through reactions such as alkylation, ammonolysis, dealkylation, esterification, reduction, and dehydration . These reactions are indicative of the potential reactivity of the amino and carboxylic acid functional groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid would be influenced by its functional groups. The amino group could contribute to hydrogen bonding and increase water solubility, while the methoxy group could affect the compound's hydrophobicity. The carboxylic acid group would make the compound acidic and capable of forming salts and esters. Related compounds, such as naphthalene derivatives labeled with naphthalene-2,3-dicarboxaldehyde (NDA), have been analyzed using techniques like liquid chromatography with electrochemical detection, indicating the potential for similar analytical approaches to be applied to the compound .

Scientific Research Applications

Structural Studies and Interactions

  • Structural studies of 1,8-disubstituted naphthalenes, including variants similar to 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, reveal characteristic distortion patterns due to nucleophile-electrophile interactions. These patterns are critical for understanding molecular interactions and reactions in complex organic compounds (Schweizer et al., 1978).

Synthesis Methods

  • A concise synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a compound structurally related to 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, was developed. This method offers insights into the efficient synthesis of complex naphthalene derivatives (Göksu et al., 2003).

Electronic Coupling and Spectroscopy

  • Research on compounds structurally similar to 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, like azulene derivatives, provides valuable information about electronic coupling and their spectroscopic properties. Such studies are crucial in the field of materials science and electronics (Nöll et al., 2007).

Self-Assembly and Nanotechnology

  • Investigations into heptahelicene-2-carboxylic acid, which shares structural similarities with the compound , have led to the discovery of its ability to self-assemble into nanowire-like aggregates. This is significant for the development of nanomaterials and molecular engineering (Rybáček et al., 2011).

Molecular Architecture and Design

  • Research into naphthalene homo-oligoamides, derived from compounds similar to 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, provides insights into the design and synthesis of molecules with specific structural architectures. This knowledge is valuable for the design of novel organic materials (Prabhakaran et al., 2009).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information includes the following precautionary statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-amino-8-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-4-2-3-8-5-6-12(13,11(14)15)7-9(8)10/h2-4H,5-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWOJKDTFULIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501383
Record name 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

CAS RN

67544-71-2
Record name 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
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2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
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2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Reactant of Route 5
2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Reactant of Route 6
2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Citations

For This Compound
1
Citations
L Yu, X Zhan, Q Liu, Y Sun, M Li, Y Zhao… - Frontiers in …, 2020 - frontiersin.org
Human babesiosis is caused by apicomplexan Babesia parasites, including Babesia microti, Babesia crassa, Babesia sp. MOI, Babesia divergens, Babesia duncani, and Babesia …
Number of citations: 5 www.frontiersin.org

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